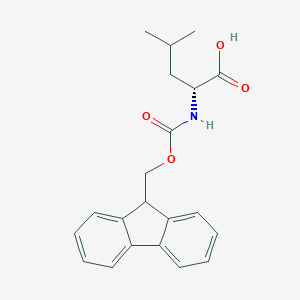

Fmoc-D-Leu-OH

概要

科学的研究の応用

NPC 15199 has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of other compounds and in studying reaction mechanisms.

Biology: NPC 15199 is used to investigate cellular processes, particularly those involving calcium signaling and inflammation

Medicine: The compound has potential therapeutic applications due to its anti-inflammatory properties. .

作用機序

NPC 15199は、主にカルシウムシグナル伝達経路の調節を通じて効果を発揮します。小胞体からカルシウムを放出し、細胞へのカルシウムの流入を促進することで、細胞内カルシウム濃度を上昇させます。 この機構は、免疫細胞の機能を調節し、炎症を軽減するため、その抗炎症作用の観点から特に重要です .

類似化合物の比較

NPC 15199は、N-(フルオレニル-9-メトキシカルボニル)アミノ酸として知られる化合物のクラスに属します。類似の化合物には以下が含まれます。

- N-(フルオレニル-9-メトキシカルボニル)-L-フェニルアラニン

- N-(フルオレニル-9-メトキシカルボニル)-L-チロシン

これらの化合物は、類似の構造的特徴と生物学的活性を共有しています。 NPC 15199は、カルシウムシグナル伝達に対する特定の効果と強力な抗炎症作用が特徴です .

生化学分析

Biochemical Properties

Fmoc-D-leucine plays a crucial role in biochemical reactions, particularly in the synthesis of peptides . It interacts with various enzymes and proteins during the synthesis process. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The nature of these interactions is primarily chemical, involving the formation and breaking of covalent bonds.

Cellular Effects

The effects of Fmoc-D-leucine on cells are primarily related to its role in peptide synthesis. It influences cell function by contributing to the production of peptides, which can impact cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the nature of the peptides being synthesized.

Molecular Mechanism

The molecular mechanism of action of Fmoc-D-leucine involves its role as a building block in peptide synthesis. It exerts its effects at the molecular level through binding interactions with biomolecules during the synthesis process. This can include enzyme inhibition or activation, and changes in gene expression depending on the specific peptides being synthesized .

Metabolic Pathways

Fmoc-D-leucine is involved in the metabolic pathway of peptide synthesis It interacts with enzymes involved in this process

準備方法

合成経路と反応条件

NPC 15199の合成には、ロイシンを9-フルオレニルメトキシカルボニル基で保護することが含まれます。このプロセスは通常、ロイシンと9-フルオレニルメトキシカルボニルクロリドを水酸化ナトリウムやトリエチルアミンなどの塩基の存在下で反応させることから始まります。反応は、ジクロロメタンやテトラヒドロフランなどの有機溶媒中で室温で行われます。 生成物は、再結晶やカラムクロマトグラフィーなどの手法を用いて精製されます .

工業的生産方法

NPC 15199の特定の工業的生産方法は広く文書化されていませんが、一般的なアプローチは、実験室での合成プロセスを拡大することです。 これには、収率と純度を高くするために反応条件を最適化し、工業規格を満たすための効率的な精製技術を実装することが含まれます .

化学反応の分析

反応の種類

NPC 15199は、次のようなさまざまな化学反応を起こします。

酸化: NPC 15199は特定の条件下で酸化される可能性がありますが、酸化生成物に関する詳細な研究は限られています。

一般的な試薬と条件

酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用できます。

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、置換反応では、フルオレニルメトキシカルボニル基を置き換えるさまざまな官能基を持つ誘導体が得られる可能性があります .

科学研究への応用

NPC 15199は、科学研究において幅広い用途があります。

化学: 他の化合物の合成や反応機構の研究における試薬として使用されています。

生物学: NPC 15199は、細胞プロセス、特にカルシウムシグナル伝達と炎症に関与するプロセスを調査するために使用されています

医学: この化合物は、その抗炎症作用により、治療の可能性があります。 .

産業: 工業的な応用はあまり文書化されていませんが、NPC 15199は、新しい医薬品や生化学試薬の開発に使用できる可能性があります.

類似化合物との比較

NPC 15199 is part of a class of compounds known as N-(fluorenyl-9-methoxycarbonyl) amino acids. Similar compounds include:

- N-(fluorenyl-9-methoxycarbonyl)-L-phenylalanine

- N-(fluorenyl-9-methoxycarbonyl)-L-tyrosine

These compounds share similar structural features and biological activities. NPC 15199 is unique in its specific effects on calcium signaling and its potent anti-inflammatory properties .

生物活性

Fmoc-D-Leu-OH (Fluorenylmethyloxycarbonyl-D-leucine) is a protected amino acid commonly used in peptide synthesis. Its biological activity has garnered attention due to its potential applications in drug development, particularly in the fields of antimicrobial and anticancer therapies. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 357.41 g/mol. The Fmoc group serves as a protective group during peptide synthesis, allowing for the selective coupling of amino acids without interference from functional groups.

Biological Activity

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study on cyclodepsipeptides demonstrated that derivatives containing D-leucine showed enhanced activity against various microbial strains, including Pseudomonas aeruginosa and Staphylococcus aureus .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| This compound Derivative 1 | 16 | Pseudomonas aeruginosa |

| This compound Derivative 2 | 8 | Escherichia coli |

The minimum inhibitory concentration (MIC) values indicate that modifications to the D-leucine residue can significantly enhance antimicrobial efficacy.

Anticancer Activity

Studies have also explored the anticancer potential of peptides containing this compound. For instance, modifications in peptide sequences incorporating D-leucine have shown promising results in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound and its derivatives is critical for understanding its biological function. Variations in the amino acid sequence, particularly at the D-leucine position, have been shown to affect both antimicrobial and anticancer activities.

Table 2: SAR Analysis of this compound Derivatives

| Modification | Biological Activity | Notes |

|---|---|---|

| D-Leu to L-Ala | Decreased | Loss of potency against bacteria |

| D-Leu to D-Val | Increased | Enhanced activity against cancer cells |

| D-Leu to Gly | No activity | Ineffective against tested strains |

This table illustrates how specific substitutions can lead to variations in biological activity, emphasizing the importance of maintaining certain structural features for optimal efficacy.

Case Studies

-

Cyclodepsipeptide Synthesis

A study synthesized a series of cyclodepsipeptides incorporating this compound, which were evaluated for their antibacterial properties. The results indicated that compounds with D-leucine exhibited enhanced activity against Gram-positive bacteria, suggesting its role as a favorable residue for antimicrobial action . -

Antiproliferative Effects

Another investigation focused on peptide analogs containing this compound and their effects on human cancer cell lines. The findings revealed that certain analogs led to significant reductions in cell viability, highlighting the potential of D-leucine-containing peptides in cancer therapeutics .

特性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBPJQFCAFFNICX-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114360-54-2 | |

| Record name | (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methylpentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(9-Fluorenylmethoxycarbonyl)-D-leucine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98ZC4255U2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Fmoc-D-Leucine in the research presented in the abstract?

A1: Fmoc-D-Leucine [] is listed as one of the materials used in the study. In the context of the research, which focuses on synthesizing cyclic peptide-polymer conjugates using click chemistry, Fmoc-D-Leucine likely serves as a building block during solid-phase peptide synthesis. The "Fmoc" group acts as a temporary protecting group for the amino terminus, while the "D-Leucine" incorporates a chiral amino acid into the peptide sequence. The presence of these specific groups suggests a controlled and sequential approach to building the desired cyclic peptides.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。